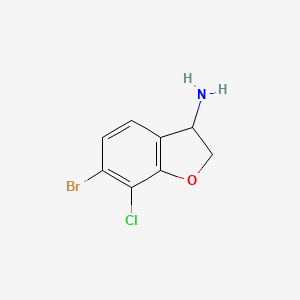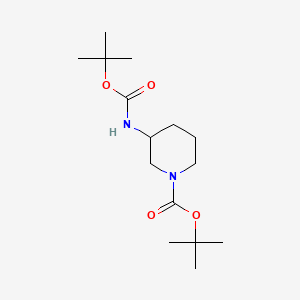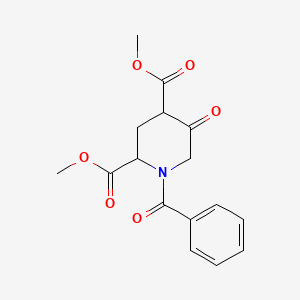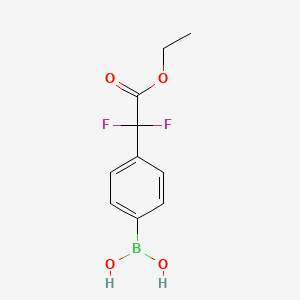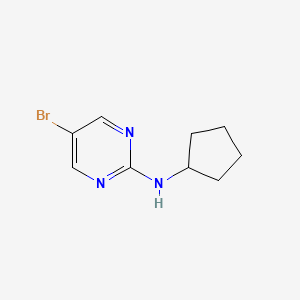
5-bromo-N-cyclopentylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-cyclopentylpyrimidin-2-amine: is an organic compound with the molecular formula C9H12BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-bromo-N-cyclopentylpyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cell proliferation disorders.
Industry:
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Wirkmechanismus
Target of Action
5-Bromo-N-cyclopentylpyrimidin-2-amine is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound binds to CDK4 and CDK6, inhibiting their activity . This prevents the phosphorylation of the retinoblastoma protein, a key event in cell cycle progression. As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4 and CDK6, the compound disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells .
Result of Action
The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest at the G1 phase . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of cancer.
Biochemische Analyse
Biochemical Properties
It is known to be involved in the synthesis of 2-amino pyridine compounds and is used in the treatment of proliferative diseases as a CDK4 inhibitor .
Cellular Effects
It is known to be a key intermediate in the synthesis of drugs such as Palbociclib and Ribociclib , which are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a key intermediate in the synthesis of CDK4 inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions and is stored at 0-8°C .
Metabolic Pathways
It is known to be a key intermediate in the synthesis of certain drugs, suggesting that it may interact with various enzymes or cofactors during these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopentylpyrimidin-2-amine typically involves the following steps:
Formation of N-cyclopentylpyrimidin-2-amine: This is achieved by reacting cyclopentylamine with 2-chloropyrimidine under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-bromo-N-cyclopentylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-bromo-6-chloro-3-iodopyridin-2-amine
- 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
Comparison:
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is similar in structure but has an additional chlorine atom, which can influence its reactivity and biological activity.
- 5-bromo-6-chloro-3-iodopyridin-2-amine: The presence of both chlorine and iodine atoms makes this compound more reactive and potentially more potent in certain applications.
- 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound has a different core structure (pyrazole instead of pyrimidine) but shares the bromine and chlorine substituents, which can affect its chemical properties and uses .
Eigenschaften
IUPAC Name |
5-bromo-N-cyclopentylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVXSYAFPJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682456 |
Source


|
| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207293-60-4 |
Source


|
| Record name | 5-Bromo-N-cyclopentylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
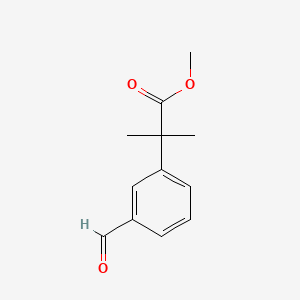
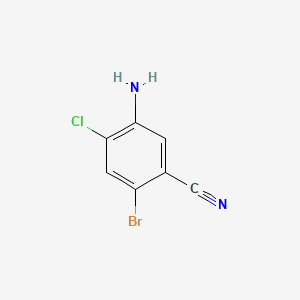
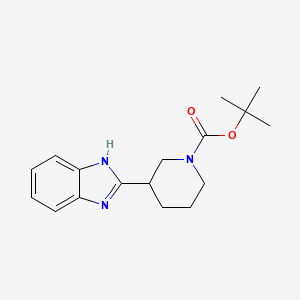
![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)
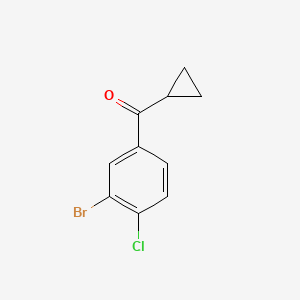
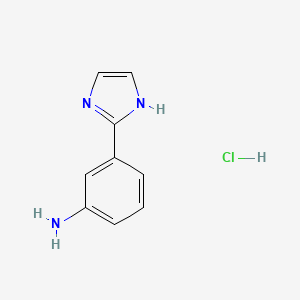
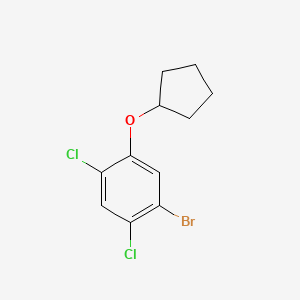
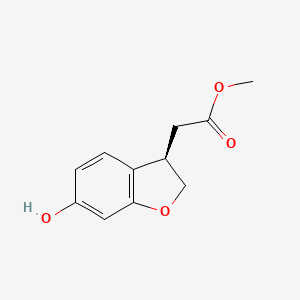
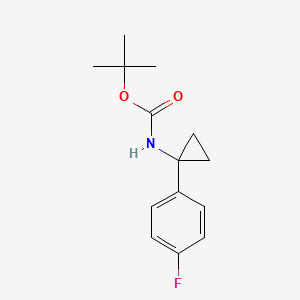
![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)
